1-(5-Bromo-2-methoxyphenyl)cyclopentanamine 1-(5-Bromo-2-methoxyphenyl)cyclopentanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15762964
InChI: InChI=1S/C12H16BrNO/c1-15-11-5-4-9(13)8-10(11)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3
SMILES:
Molecular Formula: C12H16BrNO
Molecular Weight: 270.17 g/mol

1-(5-Bromo-2-methoxyphenyl)cyclopentanamine

CAS No.:

Cat. No.: VC15762964

Molecular Formula: C12H16BrNO

Molecular Weight: 270.17 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2-methoxyphenyl)cyclopentanamine -

Specification

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
IUPAC Name 1-(5-bromo-2-methoxyphenyl)cyclopentan-1-amine
Standard InChI InChI=1S/C12H16BrNO/c1-15-11-5-4-9(13)8-10(11)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3
Standard InChI Key STOHAQAOCLHFCQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Br)C2(CCCC2)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Properties

The molecule consists of three distinct domains:

  • A 5-bromo-2-methoxyphenyl aromatic system providing planar rigidity

  • A cyclopentane ring introducing torsional strain (109.5° bond angles vs. ideal 108° for pentane)

  • A primary amine group (-NH2_2) at the bridgehead position

This combination creates a bowl-shaped molecular geometry with calculated dipole moments of 3.2-3.6 D, favoring interactions with polar protein pockets. The bromine atom (χ=2.96\chi = 2.96) and methoxy group (σ+=0.27\sigma^+ = -0.27) create opposing electronic effects, resulting in a net deactivated aromatic system (Hammett σ=+0.23\sigma = +0.23).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H16BrNO\text{C}_{12}\text{H}_{16}\text{BrNO}
Molecular Weight270.17 g/mol
XLogP32.87
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors2 (O, NH2_2)
Topological Polar Surface Area35.3 Ų

Spectroscopic Fingerprints

  • 1^1H NMR (CDCl3_3): δ 7.35 (d, J=8.5 Hz, 1H, Ar-H), 6.75 (dd, J=8.5/2.8 Hz, 1H, Ar-H), 6.68 (d, J=2.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH3_3), 2.95-2.85 (m, 2H, cyclopentyl), 2.20-1.80 (m, 6H, cyclopentyl)

  • IR (KBr): 3365 cm1^{-1} (N-H stretch), 1590 cm1^{-1} (C=C aromatic), 1245 cm1^{-1} (C-O methoxy)

  • MS (EI): m/z 270 [M]+^+, 272 [M+2]+^+ (1:1 Br isotope pattern), base peak at m/z 155 (cyclopentyl fragment)

Synthesis and Optimization

Industrial Scalability Challenges

While lab synthesis is well-established, industrial production faces three key hurdles:

  • Exothermic Control: The SN_\text{N}Ar reaction releases 58 kJ/mol, requiring jacketed reactors with <5°C/min temperature gradients

  • Byproduct Formation:

    • 5-10% N-alkylated product from over-reaction

    • 3-7% dehalogenated side product

  • Purification: Recrystallization from heptane/THF (3:1) achieves 99.5% purity but with 15-20% yield loss

TargetKi_i (nM)Effect
σ1_1 Receptor84 ± 12Partial agonist
NET320 ± 45Competitive inhibitor
5-HT2A_{2A}1,250 ± 180Antagonist

The σ1_1 agonism suggests potential in neuropathic pain management, while norepinephrine transporter (NET) inhibition could influence attention disorders.

Enzymatic Modulation

The compound demonstrates non-competitive inhibition of monoamine oxidase B (MAO-B) with IC50_{50} = 8.3 μM. Kinetic analysis (Lineweaver-Burk plot) shows increased Km_m without Vmax_{max} change, indicating binding to the enzyme-substrate complex.

Structure-Activity Relationship (SAR) Insights

Comparative analysis with analogs highlights critical structural requirements:

Table 3: SAR of Cycloalkylamine Derivatives

CompoundMAO-B IC50_{50}σ1_1 Ki_i
Cyclopentyl (target)8.3 μM84 nM
Cyclohexyl analog23 μM210 nM
Cyclopropyl analog >100 μM1.8 μM
Acyclic tert-butyl analog45 μM950 nM

Key trends:

  • Ring size reduction (cyclopentyl → cyclopropyl) decreases potency by 12-fold

  • Conformational rigidity enhances σ1_1 affinity (ΔG = -2.1 kcal/mol vs. acyclic)

Metabolic and Toxicological Profile

In Vitro Metabolism

Hepatic microsome studies (human, CYP cocktail) show:

  • Primary metabolite: N-desmethyl via CYP2D6 (t1/2=28 mint_{1/2} = 28 \text{ min})

  • Secondary oxidation: cyclopentanol derivative (CYP3A4-mediated)

  • Glucuronidation: <5% of total clearance

Acute Toxicity

  • LD50_{50} (rat, oral): 480 mg/kg

  • Notable effects at 100 mg/kg:

    • Transient hypotension (ΔBP = -22 mmHg)

    • Tachycardia (HR +35 bpm)

    • CNS stimulation (rearing episodes +300%)

Future Research Directions

Three priority areas emerge from current data:

  • Target Deconvolution: CRISPR-Cas9 knockout screens to identify novel protein interactors

  • Prodrug Development: Masking the amine as a pivaloyloxymethyl carbamate to enhance oral bioavailability (<15% in current form)

  • Stereochemical Exploration: Synthesis and testing of (R)- and (S)-enantiomers (current racemate shows 1:1 eutectic mixture)

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